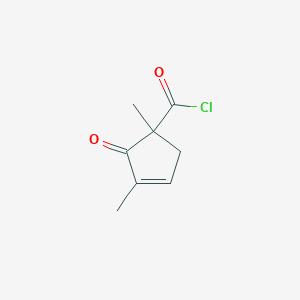
(2R,3S)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers containing an oxygen atom bonded to two carbon atoms. This compound is characterized by its unique structure, which includes an ethynyl group and a pentenyl group attached to the oxirane ring. The stereochemistry of the compound is specified by the (2R,3s) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the synthesis of more complex epoxides like (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving epoxides and their biological significance.
Medicine: Epoxides are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This reactivity allows the compound to undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another simple epoxide used in the production of polyurethanes and as a fumigant.
Styrene oxide: An epoxide derived from styrene, used in the production of plastics and resins
Uniqueness
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its specific stereochemistry and the presence of both ethynyl and pentenyl groups. These structural features confer distinct reactivity and properties compared to other epoxides, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(2R,3S)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane |
InChI |
InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9+/m1/s1 |
InChI-Schlüssel |
MJMVAUVOXNOYQQ-BXELRRQVSA-N |
Isomerische SMILES |
CCC/C=C/[C@H]1[C@H](O1)C#C |
Kanonische SMILES |
CCCC=CC1C(O1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


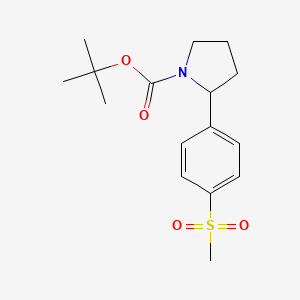
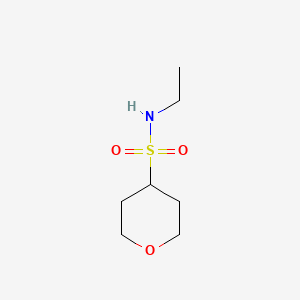

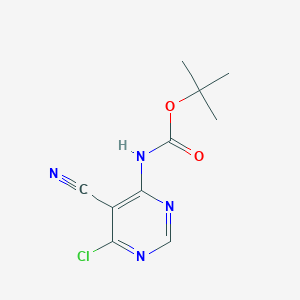
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
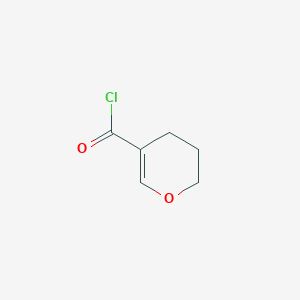

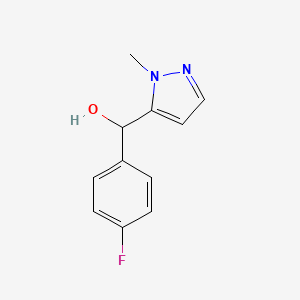
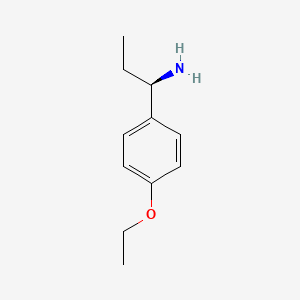
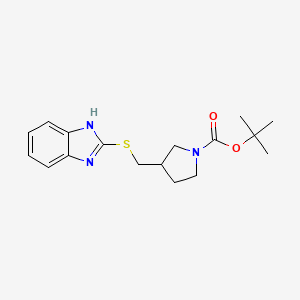
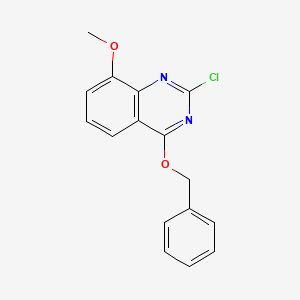
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
